3-((2-(Ethylsulfinyl)ethyl)amino)thietane1,1-dioxide
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Overview
Description
3-((2-(Ethylsulfinyl)ethyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C7H15NO3S2 It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an ethylsulfinyl group attached to an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Ethylsulfinyl)ethyl)amino)thietane1,1-dioxide typically involves the reaction of thietane derivatives with ethylsulfinyl ethylamineThe reaction conditions often require the use of oxidizing agents such as hydrogen peroxide (H2O2) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Ethylsulfinyl)ethyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Sulfide Derivatives: Formed through reduction reactions.
Substituted Aminoethyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-((2-(Ethylsulfinyl)ethyl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antidepressant activity.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-((2-(Ethylsulfinyl)ethyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antidepressant activity may be related to its ability to influence neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3-Phenylsulfanylthietane-1,1-dioxide: Similar structure with a phenylsulfanyl group instead of an ethylsulfinyl group.
3-Aryloxythietane-1,1-dioxide: Contains an aryloxy group attached to the thietane ring.
3-Cyanothiete-1,1-dioxide: Features a cyano group attached to the thietane ring.
Uniqueness
3-((2-(Ethylsulfinyl)ethyl)amino)thietane1,1-dioxide is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-ethylsulfinylethyl)-1,1-dioxothietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S2/c1-2-12(9)4-3-8-7-5-13(10,11)6-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEYMIALVLJFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCNC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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